tert-Butyl (4-(dipropylcarbamoyl)-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-benzo[b]azepin-2-yl)carbamate
Description
This compound is a boronate-containing benzo[b]azepine derivative featuring a tert-butyl carbamate group and a dipropylcarbamoyl substituent. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate ester) moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a hallmark of organoboron compounds in medicinal and materials chemistry . Synthetic protocols for analogous compounds typically employ coupling agents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) under inert atmospheres, followed by purification via chromatography and characterization by NMR, TLC, and elemental analysis (purity >95%) .
Properties
Molecular Formula |
C28H42BN3O5 |
|---|---|
Molecular Weight |
511.5 g/mol |
IUPAC Name |
tert-butyl N-[4-(dipropylcarbamoyl)-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-1-benzazepin-2-yl]carbamate |
InChI |
InChI=1S/C28H42BN3O5/c1-10-14-32(15-11-2)24(33)20-16-19-12-13-21(29-36-27(6,7)28(8,9)37-29)18-22(19)30-23(17-20)31-25(34)35-26(3,4)5/h12-13,16,18H,10-11,14-15,17H2,1-9H3,(H,30,31,34) |
InChI Key |
WTNFIXXPIOCEOE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(CC(=N3)NC(=O)OC(C)(C)C)C(=O)N(CCC)CCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-(dipropylcarbamoyl)-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-benzo[b]azepin-2-yl)carbamate typically involves multiple steps, starting from commercially available precursors. The key steps include:
- Formation of the benzo[b]azepine core through cyclization reactions.
- Introduction of the boronate ester group via Suzuki-Miyaura coupling.
- Addition of the carbamate moiety through carbamoylation reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4-(dipropylcarbamoyl)-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-benzo[b]azepin-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The benzo[b]azepine core can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Boronic acids.
Reduction: Amines.
Substitution: Various substituted benzo[b]azepine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronate ester group is particularly useful in Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis.
Biology and Medicine
In biology and medicine, tert-Butyl (4-(dipropylcarbamoyl)-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-benzo[b]azepin-2-yl)carbamate is studied for its potential as a pharmacophore. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of tert-Butyl (4-(dipropylcarbamoyl)-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-benzo[b]azepin-2-yl)carbamate involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological processes. The benzo[b]azepine core can interact with various receptors and enzymes, modulating their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound shares structural motifs with several boronate-containing carbamates (Table 1). Key differences lie in the central aromatic system (benzo[b]azepine vs. phenyl or phenethyl groups) and substituent positions. For example:
| Compound Name | Core Structure | Substituents | Boronate Position | Similarity Score | CAS Number |
|---|---|---|---|---|---|
| Target Compound | Benzo[b]azepine | Dipropylcarbamoyl (C4), tert-butyl carbamate (C2) | C8 | — | — |
| (R)-tert-Butyl (2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propyl)carbamate | Phenyl | Propyl, tert-butyl carbamate | C4 | 0.97 | 1086600-36-3 |
| tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethylcarbamate | Phenyl | Phenethyl, tert-butyl carbamate | C2 | 0.96 | 1191063-31-6 |
| tert-Butyl methyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)carbamate | Phenyl | Methyl-phenethyl, tert-butyl carbamate | C4 | 0.96 | 1338544-01-6 |
Table 1: Structural comparison of the target compound with analogs .
The benzo[b]azepine core distinguishes the target compound by introducing a seven-membered heterocycle, which may influence conformational flexibility and binding affinity in biological systems compared to simpler phenyl-based analogs.
Physicochemical Properties
- Polarity : The dipropylcarbamoyl group increases hydrophobicity relative to methyl or phenethyl substituents in analogs.
- Stability : Boronate esters are prone to hydrolysis under acidic or aqueous conditions, but the tert-butyl carbamate group enhances stability compared to unprotected amines .
Lumping Strategy Considerations
Compounds with similar boronate and carbamate groups may be "lumped" into surrogate categories for computational modeling of reactivity or environmental persistence. However, the benzo[b]azepine core’s unique geometry and electronic profile necessitate separate treatment in such models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
